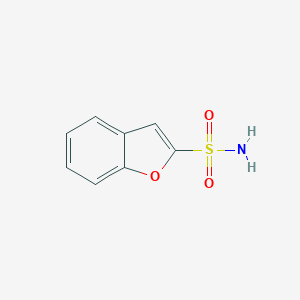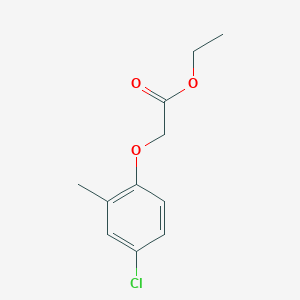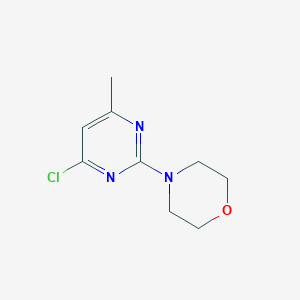
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine involves multi-step processes, including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) demonstrates a green synthetic method yielding a compound with a total yield of 43% through these steps, highlighting the compound's accessibility for research purposes (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
The molecular structure of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine and its derivatives can be complex, involving intricate hydrogen-bonded sheet structures and polymorphism. For instance, the crystallization of related compounds can yield different polymorphs with unique hydrogen bonding patterns, as discussed by Bowes et al. (2003) in their work on 2-amino-4-chloro-6-morpholinopyrimidine (Bowes, Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Reactions and Properties
The compound's reactivity is illustrated by its involvement in various chemical reactions, including cross-coupling reactions which facilitate the synthesis of bioactive compounds. Martínez et al. (2012) demonstrated the synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines using triorganoindium compounds in palladium-catalyzed cross-coupling reactions, showcasing the compound's versatility (Martínez, Pérez-Caaveiro, Peña-López, Sarandeses, & Pérez Sestelo, 2012).
Physical Properties Analysis
The physical properties, such as polymorphism and crystalline structure, are crucial for understanding the compound's behavior under different conditions. The studies by Bowes et al. (2003) provide insights into the polymorphic nature and crystallography of similar morpholine derivatives, essential for predicting the compound's stability and solubility (Bowes et al., 2003).
科学的研究の応用
Electrochemical Detection of Pesticides
Diazinon, a structurally related organophosphorus pesticide to 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, has been the focus of research due to its toxicity and environmental impact. Electrochemical methods have been developed for the rapid and precise detection of Diazinon in various samples, highlighting the broader application of such techniques in identifying and quantifying pesticides, including compounds with a morpholine and pyrimidine structure. These methods are valued for their simplicity, speed, and cost-effectiveness in environmental monitoring and food safety assurance (Lohrasbi-Nejad, 2022).
Pharmacological Interest in Morpholine and Pyrans Derivatives
Research into morpholine, a component of the chemical structure , has uncovered a broad spectrum of pharmacological activities. Morpholine derivatives have been developed for various therapeutic applications, demonstrating the compound's versatility in drug design. This interest extends to pyran analogues, which, like morpholine, play a significant role in the synthesis of biologically active compounds. The exploration of these derivatives underscores the potential for discovering new therapeutic agents based on the morpholine structure (Asif & Imran, 2019).
Herbicide Sorption and Environmental Impact
The environmental behavior of phenoxy herbicides, which share functional groups with the compound of interest, has been extensively studied. Research on the sorption of these herbicides to soil and organic matter provides insights into their environmental fate and the potential for groundwater contamination. Understanding the sorption mechanisms is crucial for assessing the environmental impact of new herbicides and for developing strategies to mitigate their persistence and mobility in agricultural settings (Werner, Garratt, & Pigott, 2012).
Hybrid Catalysts in Medicinal Chemistry
The pyranopyrimidine core, related to the structure of 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine, is a key scaffold in medicinal chemistry. Research on the synthesis of pyranopyrimidine derivatives using hybrid catalysts has opened new avenues for developing pharmaceuticals. These catalysts facilitate the creation of complex molecules, demonstrating the importance of innovative synthetic strategies in drug discovery. This work highlights the ongoing search for efficient, versatile catalysts to construct biologically relevant heterocycles (Parmar, Vala, & Patel, 2023).
特性
IUPAC Name |
4-(4-chloro-6-methylpyrimidin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(10)12-9(11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHEWQAORJNGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357524 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
CAS RN |
118121-82-7 |
Source


|
| Record name | 4-(4-Chloro-6-methyl-2-pyrimidinyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

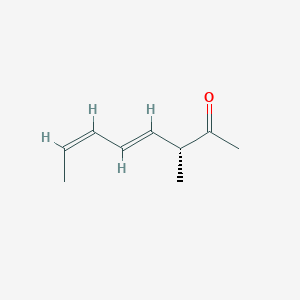
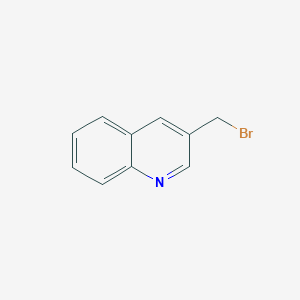
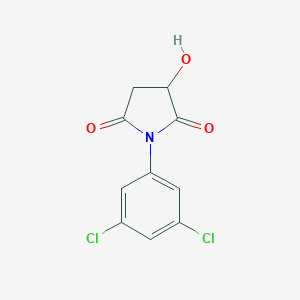
![3-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B55643.png)
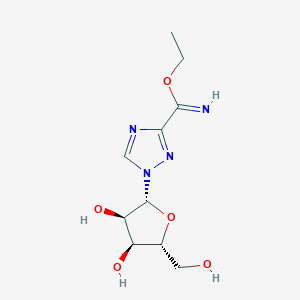
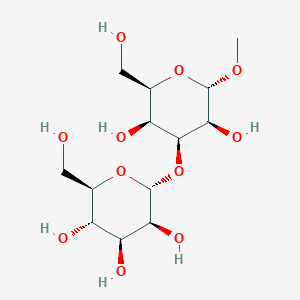
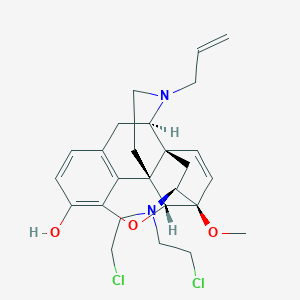
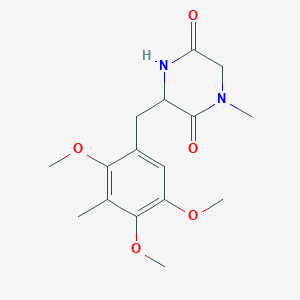
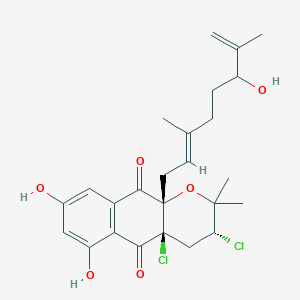
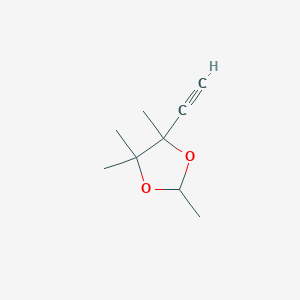
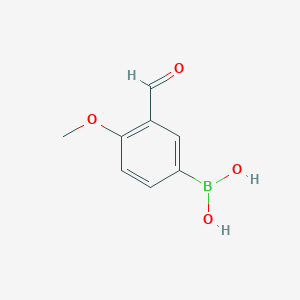
![3-Azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile,stereoisomer(9CI)](/img/structure/B55664.png)
